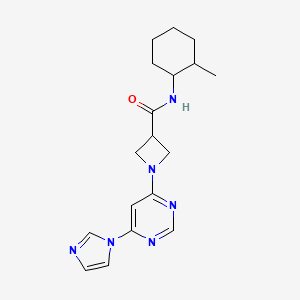

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide is a heterocyclic small molecule characterized by a pyrimidine core substituted with an imidazole ring at the 6-position and an azetidine-3-carboxamide moiety at the 4-position. The 2-methylcyclohexyl group attached to the carboxamide nitrogen introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13-4-2-3-5-15(13)22-18(25)14-9-24(10-14)17-8-16(20-11-21-17)23-7-6-19-12-23/h6-8,11-15H,2-5,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWQGEPBCFEUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features an azetidine ring and incorporates both imidazole and pyrimidine moieties, which are common in many bioactive molecules. Its structural characteristics suggest potential pharmacological applications, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 394.4 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered ring containing nitrogen, contributing to biological activity. |

| Pyrimidine Ring | A six-membered ring that enhances interaction with biological targets. |

| Azetidine Ring | A four-membered ring that adds to the compound's complexity and potential activity. |

| Functional Groups | Includes carboxamide and methylcyclohexyl groups, which may influence solubility and receptor interactions. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including protein kinases and receptors involved in cellular signaling pathways. Specifically, it has been studied for its inhibitory effects on KIF18A, a protein linked to cancer cell proliferation and metastasis. In vitro studies have shown that this compound can significantly reduce the viability of certain cancer cell lines, indicating its potential as an anticancer agent.

Biological Activities

- Anticancer Activity : The compound has demonstrated efficacy in inhibiting cancer cell growth through the modulation of specific signaling pathways. Studies indicate that it can induce apoptosis in cancer cells by disrupting critical cellular processes .

- Anti-inflammatory Effects : The imidazole and pyrimidine components are known for their anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), which plays a crucial role in inflammatory responses .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens, including fungi and bacteria. However, specific data on the antimicrobial efficacy of this compound is limited and requires further investigation .

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

- Study on Cancer Cell Lines : A study assessed the impact of imidazole-containing compounds on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM.

- Inflammation Models : In animal models of inflammation, similar compounds have shown the ability to decrease levels of inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Structural Features and Corresponding Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Imidazole, Pyrimidine, Azetidine rings | Anticancer, Anti-inflammatory |

| 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide | Piperazine derivative with imidazole and pyrimidine | Inducible nitric oxide synthase inhibitor |

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving the combination of imidazole and pyrimidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FT-IR) are essential for confirming the structure and purity of the synthesized compound.

Pharmacological Applications

Antimicrobial Activity : Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit antimicrobial properties. For instance, compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties : The compound's structural features suggest potential anticancer activity. Studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways .

Antiviral Activity : There is emerging evidence that compounds with similar structures may possess antiviral properties, making them candidates for further investigation against viral infections .

Case Study 1: Antimycobacterial Agents

Moraski et al. developed a series of imidazo[1,2-a]pyridine-3-carboxamides that demonstrated significant antimycobacterial activity. These compounds were effective against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents against drug-resistant strains .

Case Study 2: Antifungal Activity

In a study focusing on the antifungal properties of imidazo[1,2-a]pyrimidines, several derivatives were tested for their efficacy against Candida species. Results indicated that certain modifications to the core structure enhanced antifungal activity, suggesting a pathway for developing more effective treatments .

Comparison with Similar Compounds

Key Observations

Core Heterocycle Variations :

- The target compound employs an azetidine ring, which is smaller (4-membered) and more strained than the piperidine rings in BJ52910 and BJ52844. This may confer distinct conformational preferences and binding kinetics .

- Compound 41 () replaces the pyrimidine core with a pyrrole system, reducing aromaticity and altering electronic properties .

Compound 41 incorporates a trifluoromethylpyridine substituent, which is strongly electron-withdrawing and may enhance metabolic stability .

Biological Implications :

- While BJ52846 retains the imidazole-pyrimidine motif, its thiadiazole carboxamide substituent could engage in hydrogen bonding or π-stacking interactions distinct from the cyclohexyl group in the target compound .

- The absence of trifluoromethyl or pyridine groups in the target compound suggests divergent selectivity profiles compared to Compound 41, which may target enzymes sensitive to halogenated motifs .

Research Findings and Limitations

- Synthetic Yields and Purity : Compound 41 () was synthesized with a 35% yield and >98% HPLC purity, indicating robust methodology that could inform synthesis of the target compound .

- Data Gaps: No direct biological activity data (e.g., IC₅₀, binding assays) are available for the target compound or its analogs in the provided evidence, limiting mechanistic comparisons.

- Computational Predictions : Molecular weight and logP calculations (estimated for the target compound: ~405.49 g/mol, logP ~2.5) suggest moderate bioavailability, aligning with trends observed in BJ52846 (370.43 g/mol) and BJ52910 (363.42 g/mol) .

Preparation Methods

Synthetic Overview and Retrosynthetic Analysis

The target compound features three distinct structural components:

- 6-(1H-imidazol-1-yl)pyrimidin-4-yl core

- Azetidine-3-carboxamide moiety

- N-(2-methylcyclohexyl) substituent

Retrosynthetically, the molecule is dissected into two primary intermediates (Figure 1):

- Intermediate A : 6-(1H-imidazol-1-yl)pyrimidin-4-yl halide (X = Cl, Br)

- Intermediate B : N-(2-methylcyclohexyl)azetidine-3-carboxamide

Coupling these intermediates via nucleophilic substitution or transition metal-catalyzed cross-coupling yields the final product.

Synthesis of 6-(1H-Imidazol-1-yl)Pyrimidin-4-yl Intermediate

Pyrimidine Functionalization Strategies

The imidazole-pyrimidine linkage is established through two primary routes:

Direct Substitution on Halogenated Pyrimidines

4,6-Dichloropyrimidine undergoes sequential substitution:

- Imidazole Introduction : Reacting 4,6-dichloropyrimidine with imidazole in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 hours achieves selective substitution at the 4-position.

- Halogen Retention : The 6-position chlorine remains intact for subsequent coupling.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMF |

| Temperature | 120°C |

| Yield | 68–72% |

Annulation of Amidines

An alternative approach utilizes α-aminoamidines as precursors. Hydrogenation of O-acetylated aminooximes (e.g., 3a-e) over Pd/C in ethanol affords pyrimidine derivatives with embedded imidazole units. This method offers regioselectivity but requires careful control of acylation and reduction steps.

Azetidine-3-Carboxamide Synthesis

La(OTf)₃-Catalyzed Azetidine Formation

The azetidine ring is constructed via intramolecular aminolysis of cis-3,4-epoxy amines, as demonstrated by Yoshimitsu et al.:

General Procedure :

- Epoxide Preparation : Epichlorohydrin is treated with 2-methylcyclohexylamine in dichloromethane (0.5 M) at 0°C, followed by NaHCO₃ quenching.

- Aminolysis : La(OTf)₃ (5 mol%) in dichloroethane (0.2 M) under reflux induces cyclization to azetidine.

- Carboxamide Functionalization : The resulting azetidine is acylated with chloroformate derivatives, followed by aminolysis with 2-methylcyclohexylamine.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | La(OTf)₃ (5 mol%) |

| Solvent | (CH₂Cl)₂ |

| Temperature | Reflux (83°C) |

| Reaction Time | 6–8 hours |

| Yield | 75–82% |

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

Intermediate A (6-chloro-pyrimidin-4-yl-imidazole) reacts with Intermediate B (azetidine-3-carboxamide) under Pd catalysis:

Reaction Protocol :

Optimization Challenges and Solutions

Steric Hindrance Mitigation

Analytical Characterization

Key spectroscopic data for the final compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.